(Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide
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Overview
Description
(Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide: is an organic compound that belongs to the class of cyanoenamides. This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in its structure. The (Z)-configuration indicates the specific geometric isomerism around the double bond, where the substituents are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone to form 1-methylpyrazole.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the enamide: The final step involves the condensation of the cyano-substituted pyrazole with butylamine and an appropriate aldehyde or ketone under basic conditions to form the (Z)-enamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group or the pyrazole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the butyl group or pyrazole ring.
Reduction: Amino derivatives resulting from the reduction of the cyano group.
Substitution: Substituted derivatives where the cyano group is replaced by other functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may serve as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and enamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(E)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide: The (E)-isomer differs in the geometric configuration around the double bond.
N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide: Lacks the (Z)- or (E)-designation, indicating a mixture of isomers.
N-Butyl-2-cyano-3-(1-phenylpyrazol-4-yl)prop-2-enamide: Substitutes the methyl group with a phenyl group on the pyrazole ring.
Uniqueness: The (Z)-configuration of (Z)-N-Butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide may confer unique properties in terms of reactivity, binding affinity, and biological activity compared to its (E)-isomer and other similar compounds.
Properties
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-4-5-14-12(17)11(7-13)6-10-8-15-16(2)9-10/h6,8-9H,3-5H2,1-2H3,(H,14,17)/b11-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODDAEJIAHZYLB-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CN(N=C1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CN(N=C1)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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